1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a hydrochloride group
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like this one, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
It’s known that molecules containing a thiazole ring can behave unpredictably when they enter physiological systems, leading to various changes .
Biochemical Pathways
It’s known that molecules containing a thiazole ring can activate or stop biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-toluidine with α-haloketones under basic conditions.
Attachment of the Pyrrolidine Ring: The thiazole derivative is then reacted with maleic anhydride to form the pyrrolidine-2,5-dione structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of alkylated thiazole derivatives.
Scientific Research Applications
1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Phenylthiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- 1-((2-(4-Chlorophenyl)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
Uniqueness
1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is unique due to the presence of the p-tolylamino group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and may contribute to its unique pharmacological properties.
Properties
IUPAC Name |
1-[[2-(4-methylanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S.ClH/c1-10-2-4-11(5-3-10)16-15-17-12(9-21-15)8-18-13(19)6-7-14(18)20;/h2-5,9H,6-8H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXOJCOZEMGXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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